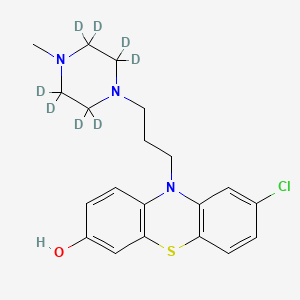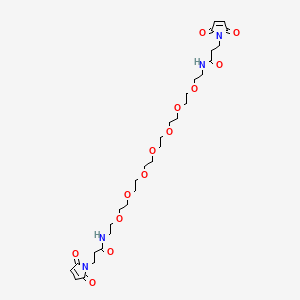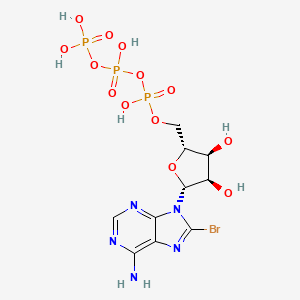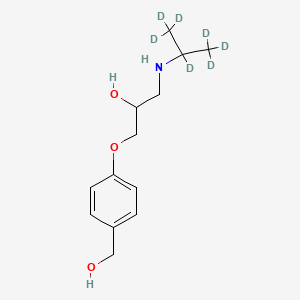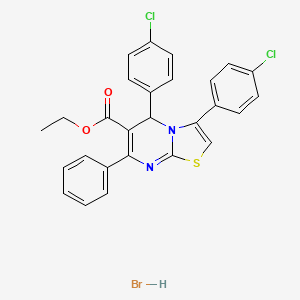
Topoisomerase II inhibitor 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Topoisomerase II inhibitor 11 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and chromosome segregation. This enzyme is a validated target for anticancer drugs due to its role in managing DNA topology and facilitating the separation of intertwined DNA strands during cell division .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitors typically involves multi-step organic synthesis. One common approach includes the formation of a core structure followed by functional group modifications to enhance activity and selectivity. For instance, the synthesis might start with a benzene derivative, followed by nitration, reduction, and subsequent cyclization to form the desired inhibitor .
Industrial Production Methods: Industrial production of topoisomerase II inhibitors involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: Topoisomerase II inhibitors can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group might yield a ketone, while reduction of a nitro group might yield an amine .
科学研究应用
Topoisomerase II inhibitor 11 has several scientific research applications:
Chemistry: Used as a tool to study DNA topology and the mechanisms of enzyme inhibition.
Biology: Employed in research to understand the role of topoisomerase II in cell division and DNA repair.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage in rapidly dividing cells.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms.
作用机制
Topoisomerase II inhibitor 11 exerts its effects by stabilizing the enzyme-DNA cleavage complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The molecular targets include the DNA topoisomerase II enzyme, and the pathways involved are related to DNA damage response and repair mechanisms .
相似化合物的比较
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.
Uniqueness: Topoisomerase II inhibitor 11 is unique due to its specific binding affinity and reduced side effects compared to other inhibitors. It offers a promising therapeutic profile with potential for lower toxicity and higher selectivity .
属性
分子式 |
C27H21BrCl2N2O2S |
|---|---|
分子量 |
588.3 g/mol |
IUPAC 名称 |
ethyl 3,5-bis(4-chlorophenyl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide |
InChI |
InChI=1S/C27H20Cl2N2O2S.BrH/c1-2-33-26(32)23-24(18-6-4-3-5-7-18)30-27-31(25(23)19-10-14-21(29)15-11-19)22(16-34-27)17-8-12-20(28)13-9-17;/h3-16,25H,2H2,1H3;1H |
InChI 键 |
IXCMDLNDDZUXJY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=CS2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


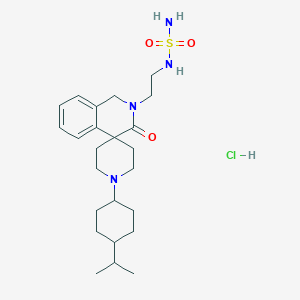
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

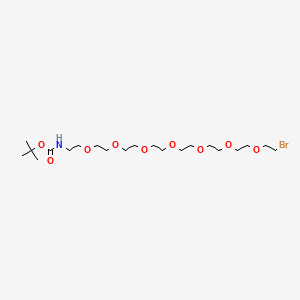
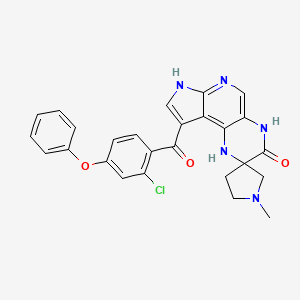

![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)

